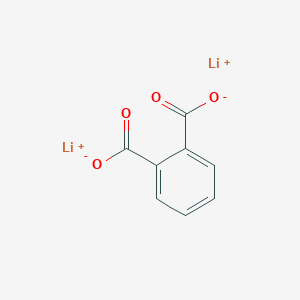

Dilithium phthalate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

15968-00-0 |

|---|---|

Molecular Formula |

C8H4Li2O4 |

Molecular Weight |

178 g/mol |

IUPAC Name |

dilithium;phthalate |

InChI |

InChI=1S/C8H6O4.2Li/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1/p-2 |

InChI Key |

VNSVQJIXVXZDJF-UHFFFAOYSA-L |

SMILES |

[Li+].[Li+].C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-] |

Canonical SMILES |

[Li+].[Li+].C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-] |

Other CAS No. |

15968-00-0 |

Origin of Product |

United States |

Synthetic Methodologies for Dilithium Phthalate

Mechanistic Investigations of Dilithiation Processes

Lithium-Halogen Exchange Reactions for Phthalate (B1215562) Derivatives

Lithium-halogen exchange is a prominent organometallic reaction used for the synthesis of organolithium compounds from organic halides. wikipedia.org This reaction is particularly effective for preparing aryllithium reagents from aryl bromides and iodides. wikipedia.org The process is kinetically controlled, often proceeding rapidly at low temperatures, and typically involves an organolithium reagent, such as n-butyllithium (n-BuLi), which exchanges its lithium atom with a halogen on the substrate. wikipedia.org

In the context of phthalate derivatives, this methodology is applied to halogenated phthalic acids to generate lithiated intermediates. A key example is the reaction involving 3-bromophthalic acid. A significant challenge in this process is the solubility of the starting materials and intermediates in common ethereal solvents like tetrahydrofuran (B95107) (THF). While disodium (B8443419) and dilithium (B8592608) salts of 3-bromophthalate exhibit poor solubility, the monolithium salt is sufficiently soluble in THF, making it a viable starting point for the exchange reaction.

The synthesis proceeds by first treating the halogenated phthalic acid with one equivalent of a lithium base to form the more soluble monolithium salt. Subsequently, a lithium-halogen exchange reaction is initiated by adding an organolithium reagent, such as n-BuLi. biorxiv.org This step generates a highly reactive aryllithium (ArLi) species. The efficiency of this exchange is dependent on factors like the stoichiometry of the reagents and the reaction temperature. For instance, in the synthesis of rhodamine dyes from 3-bromophthalic acid, the use of a single equivalent of n-BuLi resulted in only trace amounts of the desired product, whereas increasing the amount to two equivalents led to a 64% conversion to 3-iodophthalic acid after quenching with iodine.

The general reaction course for the lithium-halogen exchange on 3-bromophthalic acid can be outlined as follows:

Formation of the monolithium salt (Lithium hydrogen 3-bromophthalate) to ensure solubility. researchgate.net

Addition of n-BuLi to initiate the lithium-halogen exchange, forming an aryllithium intermediate. researchgate.net

The table below summarizes findings from a study on the lithium-halogen exchange of a phthalate derivative, highlighting the impact of reagent stoichiometry on product formation.

| Starting Material | Equivalents of n-BuLi | Quenching Agent | Key Products Observed | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Lithium hydrogen 3-bromophthalate | 1 | Iodine (I₂) | Unreacted starting material, Phthalic acid, Trace of 3-iodophthalic acid | Trace | |

| Lithium hydrogen 3-bromophthalate | 2 | Iodine (I₂) | 3-Iodophthalic acid | 64% |

Stoichiometric Control in Lithiation Reactions

Stoichiometric control is critical in the lithiation of phthalate derivatives due to the presence of multiple competing reaction pathways. The reaction is governed by a delicate balance between kinetic and thermodynamic control, where the desired product may only be formed under specific conditions. wikipedia.orglibretexts.orglibretexts.org The initially formed aryllithium species (the kinetic product) can be unstable and undergo subsequent reactions, which complicates achieving high yields and necessitates precise stoichiometric management of the lithiating agent. udel.edu

In the lithiation of 3-bromophthalic acid with n-BuLi, the reaction does not follow a simple stoichiometric relationship. researchgate.net This is because the initially formed aryllithium intermediate is metastable and can participate in competing reactions:

Intramolecular Proton Transfer: The aryllithium species can self-quench through an internal proton transfer, leading to the formation of dilithium phthalate. researchgate.net

Formation of a Trianionic Species: Alternatively, an additional equivalent of n-BuLi can deprotonate the remaining carboxylic acid proton, forming a highly reactive trianionic aryllithium intermediate. researchgate.net

These competing pathways result in a non-stoichiometric requirement for n-BuLi to drive the reaction toward the desired product. researchgate.net The choice between the kinetic and thermodynamic product is influenced by reaction conditions. Low temperatures generally favor the kinetic product, which is formed faster due to a lower activation energy barrier. libretexts.orgudel.edu However, if the reaction is reversible, higher temperatures can allow the system to reach equilibrium, favoring the more stable thermodynamic product. wikipedia.orglibretexts.org

The following table illustrates the proposed reaction course for the lithiation of 3-bromophthalic acid, demonstrating the complexity and the pivotal role of stoichiometric control.

| Step | Reactants | Key Intermediate/Product | Description | Reference |

|---|---|---|---|---|

| A | 3-Bromophthalic acid + 1 eq. n-BuLi | Lithium 3-bromophthalate (Monolithium salt) | Initial deprotonation to form the soluble monolithium salt. | researchgate.net |

| B (Kinetic Path) | Monolithium salt + n-BuLi | Aryllithium (ArLi) species | Lithium-halogen exchange occurs, favored over further deprotonation at low temperatures. | researchgate.net |

| C (Side Reaction 1) | Metastable ArLi species | This compound | Intramolecular proton transfer leads to a thermodynamically stable but often undesired side-product. | researchgate.net |

| D (Side Reaction 2) | Metastable ArLi species + n-BuLi | Trianionic ArLi species | Further deprotonation by excess n-BuLi forms a highly reactive intermediate, consuming the lithiating agent. | researchgate.net |

Crystallographic and Structural Elucidation of Dilithium Phthalate

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique that provides the definitive arrangement of atoms within a crystalline solid. irphouse.com For a complex salt, di-lithium di-phthalate (C₃₂H₃₀Li₄O₂₁), SCXRD analysis has furnished a comprehensive understanding of its crystal structure. researchgate.netnih.gov

The analysis of the diffraction data for the di-lithium di-phthalate complex revealed its crystal system and space group. The compound crystallizes in a monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle. researchgate.netnih.gov The determined space group is centrosymmetric, which indicates that the crystal structure possesses a center of inversion symmetry. researchgate.netnih.gov

In a separate investigation of a dilithium (B8592608) phthalate (B1215562) solvate, [(C₈H₄O₄)₂Li₄(H₂O)(C₂H₅OH)]n, the asymmetric unit was found to contain two benzene-1,2-dicarboxylate ligands, four unique lithium ions, one water molecule, and one ethanol (B145695) molecule. researchgate.net

The unit cell is the basic repeating block of a crystal structure. For the di-lithium di-phthalate complex, the dimensions of this repeating unit have been precisely refined. researchgate.netnih.gov The structure was refined to a final R-value of 0.0828 from 26,248 observed reflections. nih.gov The refined unit cell parameters are detailed in the table below. researchgate.netnih.gov

| Crystal Parameter | Value |

| Crystal System | Monoclinic |

| a | 17.037(5) Å |

| b | 5.134(5) Å |

| c | 21.398(5) Å |

| α | 90.000(5)° |

| β | 113.195(5)° |

| γ | 90.000(5)° |

| Z (Formula units per cell) | 2 |

| Data for di-lithium di-phthalate (C₃₂H₃₀Li₄O₂₁) researchgate.netnih.gov |

The structural analysis of the dilithium phthalate solvate reveals significant details about its molecular conformation and the interactions between its constituent parts. researchgate.net The four crystallographically independent lithium ions are each coordinated by four oxygen atoms, resulting in distorted tetrahedral coordination environments. researchgate.net

The bond lengths and angles that define this coordination have been determined with high precision:

Li—O bond lengths range from 1.901(4) Å to 2.009(4) Å. researchgate.net

O—Li—O bond angles vary between 96.90(15)° and 127.86(19)°. researchgate.net

In this structure, the benzene-1,2-dicarboxylate (phthalate) groups function as bidentate-bridging ligands. This bridging action connects the lithium centers, generating a two-dimensional coordination network that extends parallel to the ab plane of the crystal. researchgate.net

A hydrogen bond is an attractive interaction where a hydrogen atom acts as a bridge between two electronegative atoms. nih.gov These bonds are crucial in determining the final crystal structure. In the crystal lattice of the this compound solvate, the presence of water and ethanol molecules introduces opportunities for hydrogen bonding. researchgate.net These solvent molecules can act as hydrogen bond donors and acceptors, interacting with the oxygen atoms of the phthalate carboxylate groups. This network of hydrogen bonds provides additional stability to the two-dimensional coordination polymer structure. researchgate.netnih.gov Similarly, hydrogen bonds are noted as a key feature in the crystal structure of the di-lithium di-phthalate complex. nih.gov

Analysis of Molecular Conformation and Intermolecular Interactions

Powder X-ray Diffraction (PXRD) for Phase Identification and Characterization

Powder X-ray Diffraction (PXRD) is an essential technique used to analyze the crystalline nature of a bulk material. diva-portal.orgncl.ac.uk It provides a characteristic diffraction pattern for a given crystalline phase, allowing for material identification and an assessment of its purity. spbu.ru The technique is valuable for confirming that a synthesized bulk powder consists of the intended crystalline phase. ncl.ac.uk

A critical application of PXRD is the verification of the bulk sample's phase purity by comparing its experimental powder pattern to one simulated from SCXRD data. ncl.ac.uk This correlation is fundamental to ensure that the structure determined from a single, often microscopic, crystal is representative of the entire macroscopic batch of the material. ncl.ac.uk A close match between the experimental PXRD pattern and the simulated pattern confirms that the bulk material is a single, pure phase corresponding to the single-crystal structure. ncl.ac.uk This process is vital for establishing accurate structure-property relationships. ncl.ac.uk

High-Resolution X-ray Diffraction (HRXRD) for Structural Perfection Assessment

The structural perfection of crystals grown from solution, such as those of phthalate compounds, can be analyzed using HRXRD rocking curve measurements. researchgate.net A narrow rocking curve peak indicates a high degree of crystalline perfection with minimal mosaicity and defects. researchgate.net Conversely, a broader peak suggests the presence of structural imperfections such as dislocations, impurities, or other lattice distortions. numberanalytics.com In the broader context of materials science, HRXRD is a crucial tool for quality control and for understanding how growth conditions impact the final crystal structure. acs.orgresearchgate.net

Polymorphism and its Structural Implications in this compound Systems

Polymorphism is the ability of a solid material to exist in more than one crystal structure. mdpi.comresearchgate.net These different crystalline forms, known as polymorphs, can exhibit distinct physical and chemical properties despite having the same chemical composition. mdpi.comresearchgate.netacs.org

Identification and Characterization of Different Polymorphic Phases

The identification and characterization of different polymorphic phases are crucial for understanding the behavior of a compound. mdpi.comresearchgate.net Various analytical techniques are employed to distinguish between polymorphs, including X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy. google.comrsc.org

For instance, in a study on a related compound, dilithium (2,3-dilithium-oxy)-terephthalate, a new polymorph, referred to as the β-phase, was identified. mdpi.comresearchgate.net This new phase was formed through the thermally induced decarboxylation of dilithium (3-hydroxy-2-lithium-oxy)terephthalate. mdpi.comresearchgate.net The β-phase was found to operate at a higher potential compared to a previously reported polymorph, demonstrating how polymorphism can significantly impact electrochemical properties. mdpi.comresearchgate.net

The characterization of polymorphs often involves a combination of techniques. XRPD patterns are unique for each crystalline form and serve as a fingerprint for identification. rsc.org DSC can reveal differences in melting points and phase transition temperatures between polymorphs. rsc.org IR spectroscopy can differentiate polymorphs based on variations in their vibrational modes, which are sensitive to the local molecular environment. rsc.org

Structural Differences Arising from Crystal Packing Variations

The different properties of polymorphs arise from variations in their crystal packing. researchgate.netnih.gov Even subtle changes in the arrangement of molecules within the crystal lattice can lead to significant differences in physical properties. nih.gov

Crystal packing in polymorphs can differ in terms of the crystal system, space group, and the nature of intermolecular interactions. researchgate.netnih.gov For example, one polymorph might crystallize in a monoclinic system while another adopts a triclinic system. researchgate.net These differences in symmetry and packing can affect properties such as density, hardness, and even color. nih.gov

The analysis of crystal packing often reveals different arrangements of molecules, such as "herringbone" versus "parallel" packing of dimers. researchgate.net These variations in packing are a direct consequence of the different ways molecules can interact and arrange themselves to achieve a stable crystalline state. researchgate.netnih.gov

Computational Structure Prediction and Validation

In addition to experimental techniques, computational methods play a vital role in understanding and predicting the crystal structures of compounds like this compound.

Application of Evolutionary Algorithms for Crystal Structure Determination (e.g., USPEX)

Evolutionary algorithms, such as the Universal Structure Predictor: Evolutionary Xtallography (USPEX) code, have emerged as powerful tools for predicting the stable crystal structure of a given compound. arxiv.orgresearchgate.netpolytechnique.fr This method starts with a given chemical composition and uses principles of evolution, such as heredity and mutation, to explore possible crystal structures and identify the most stable one. gap-ml.org

The USPEX algorithm has been successfully applied to a wide range of materials, including ionic, covalent, metallic, and molecular structures. arxiv.orgpolytechnique.fr It can predict the stable structure at given pressure-temperature conditions and also identify a set of low-energy metastable structures. arxiv.org This computational approach can guide experimental synthesis by predicting which structures are likely to form. gap-ml.org

LeBail Fitting of Experimental Diffraction Patterns

LeBail fitting is a whole powder pattern profile fitting method used to refine unit cell parameters and extract integrated intensities from a powder diffraction pattern without prior knowledge of the crystal structure. mantidproject.orgwikipedia.orgbbk.ac.uk It is a powerful tool for validating computationally predicted structures and for refining experimental data. mdpi.comresearchgate.netresearchgate.net

In the context of polymorphism, LeBail fitting can be used to analyze the powder diffraction pattern of a newly discovered phase. For the β-phase of dilithium (2,3-dilithium-oxy)-terephthalate, a Le Bail refinement of the powder X-ray diffraction data was performed. mdpi.comresearchgate.net This analysis helped to determine the unit cell parameters and space group of the new polymorph, confirming its unique crystal structure. mdpi.comresearchgate.netresearchgate.net The good agreement between the experimental diffraction peaks and the calculated Bragg positions from the LeBail fit provides strong evidence for the proposed crystal structure. mdpi.comresearchgate.netresearchgate.net

Spectroscopic Characterization of Dilithium Phthalate

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The infrared spectrum of dilithium (B8592608) phthalate (B1215562) is characterized by the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of its bonds. The formation of the dicarboxylate salt from phthalic acid results in distinct changes in the spectrum, most notably the disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of strong absorption bands associated with the carboxylate anion (COO⁻).

The key vibrational bands in the FT-IR spectrum of dilithium phthalate confirm the presence of the carboxylate groups and the aromatic ring. The asymmetric and symmetric stretching vibrations of the COO⁻ group are particularly important for confirmation. rsc.org The difference in the wavenumber (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group can provide information about the coordination mode of the carboxylate ligand. In related metal terephthalate (B1205515) complexes, the asymmetric stretching modes are typically observed in the 1550-1620 cm⁻¹ region, while the symmetric modes appear around 1370-1400 cm⁻¹. rsc.orgrasayanjournal.co.in Vibrations corresponding to the aromatic ring, such as C-H stretching and C=C ring stretching, are also clearly identifiable. innovareacademics.innih.gov

Table 1: Characteristic FT-IR Absorption Bands for this compound This table is a representation based on data from related phthalate and terephthalate compounds.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~3100-3000 | Aromatic C-H Stretching | Aromatic Ring |

| ~1610-1550 | Asymmetric COO⁻ Stretching (νₐₛ) | Carboxylate (COO⁻) |

| ~1600, ~1470 | Aromatic C=C Ring Stretching | Aromatic Ring |

| ~1420-1370 | Symmetric COO⁻ Stretching (νₛ) | Carboxylate (COO⁻) |

Raman spectroscopy serves as a complementary technique to FT-IR, providing information on the vibrational modes of a molecule. While FT-IR measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it effective for analyzing the benzene (B151609) ring and the symmetric vibrations of the carboxylate groups.

In the analysis of related dicarboxylate salts like dilithium terephthalate, Raman spectroscopy has been used to identify key vibrational modes. rasayanjournal.co.in A prominent band assigned to the ring breathing mode (vibration 1) is expected in the region of 850-860 cm⁻¹. rasayanjournal.co.in This mode involves a symmetric expansion and contraction of the entire benzene ring. Other significant peaks include those for the symmetric stretching of the carboxylate groups and various C-H bending modes. mdpi.comspectroscopyeurope.com Theoretical calculations on dilithium terephthalate show a high Raman activity for the ring breathing mode. rasayanjournal.co.in

Table 2: Predicted Principal Raman Peaks for this compound This table is based on theoretical and experimental data from analogous compounds like dilithium terephthalate. rasayanjournal.co.in

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~1615 | Aromatic C=C Stretching | Ring Vibration |

| ~1400 | Symmetric COO⁻ Stretching (νₛ) | Carboxylate Vibration |

| ~1150 | Aromatic C-H In-Plane Bending | Ring Vibration |

| ~858 | Ring Breathing Mode | Ring Vibration |

For crystalline materials like this compound, polarized infrared spectroscopy is a powerful tool for studying vibrational anisotropy. csic.es This technique involves measuring IR absorption using polarized light on oriented single crystals. The absorption intensity of a specific vibrational mode depends on the orientation of its transition dipole moment relative to the electric field vector of the polarized light. By rotating the crystal or the polarizer, one can determine the orientation of the functional groups within the crystal lattice. csic.esnih.gov

Studies on single crystals of the closely related lithium hydrogen phthalate monohydrate have utilized polarized IR spectra to analyze the internal vibrations of the phthalate ion and the hydrogen bond modes. researchgate.net These studies revealed strong coupling between the C-O stretching vibrations within the phthalate anion's chelate ring. researchgate.net Such analysis provides detailed information on how the molecules are arranged in the unit cell and how intermolecular interactions influence the vibrational modes, which would not be obtainable from measurements on randomly oriented polycrystalline powders. arxiv.org

Raman Spectroscopy for Vibrational Mode Analysis

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different molecular orbitals, which typically occur upon absorption of ultraviolet (UV) or visible light. These spectra provide information about the electronic structure and conjugation within the molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound is used to characterize its electronic transitions. The phthalate ion contains a benzene ring, which is a chromophore that absorbs UV radiation. The absorption is due to π → π* transitions of the electrons in the delocalized aromatic system. researchgate.net Studies on various phthalate esters, such as diethyl phthalate, show a strong absorption maximum around 225-235 nm. nih.govilacadofsci.com The exact position and intensity of the absorption bands are influenced by the substituents on the aromatic ring and the solvent used. For this compound, the carboxylate groups act as auxochromes, which can modify the absorption characteristics of the benzene ring chromophore. The UV-Vis spectrum is primarily used to determine the optical transmittance range and the energy band gap of the material. researchgate.netutwente.nl

Table 3: Expected UV-Vis Absorption Data for this compound This table is based on data from related phthalate compounds. nih.govilacadofsci.com

| Wavelength (λₘₐₓ) | Molar Absorptivity (ε) | Transition Type | Region |

|---|---|---|---|

| ~225-235 nm | ~8,000 L mol⁻¹ cm⁻¹ | π → π* | UV-C |

Photoluminescence is the emission of light from a substance after it has absorbed photons. Fluorescence is a specific type of photoluminescence involving emission from a singlet excited state. These studies can reveal information about the electronic excited states of a molecule and its de-excitation pathways.

While some aromatic compounds are highly fluorescent, the luminescence of simple phthalates is often weak. However, studies have been conducted to explore the emission properties of lithium-phthalate-containing complexes. researchgate.net Furthermore, fluorescence spectroscopy has been employed to detect and characterize phthalate additives, such as diethylhexyl phthalate (DEHP), leached from plastics, indicating that these molecules possess fluorescent properties that can be exploited for analytical purposes. nih.gov The design of fluorescent probes for phthalate detection relies on specific binding interactions that modulate the fluorescence emission of a fluorophore. nih.gov For this compound itself, fluorescence studies would characterize its emission spectrum (if any), quantum yield, and excited-state lifetime, providing further insight into its electronic structure and potential for optical applications. These studies have been performed on related materials like Lucifer Yellow CH dilithium salt. photochemcad.comnih.gov

In Situ Spectroscopic Techniques for Electrochemical Processes

The study of this compound's behavior in electrochemical environments, such as in the context of its potential use as an electrode material in lithium-ion batteries, necessitates the use of in-situ spectroscopic techniques. These methods allow for the real-time observation of chemical and structural changes at the electrode-electrolyte interface during electrochemical cycling. ethz.chosti.gov Techniques like Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Electrochemical Impedance Spectroscopy (EIS) are critical for understanding the dynamic processes involved.

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy is a powerful tool for probing the molecular vibrations at the electrode surface. For carboxylate-based materials like this compound, this technique can identify the formation of a Solid Electrolyte Interphase (SEI) layer, a process which is common in related aromatic lithium carboxylates. rsc.orgrsc.org Studies on similar systems have shown that changes in the carbonyl (C=O) stretching bands (typically around 1720–1730 cm⁻¹ in the neutral ester) and the appearance of new bands corresponding to carboxylate stretches (around 1600 cm⁻¹) can signify the reduction of the ester group and the formation of radical anions or other species at the electrode surface. rsc.org This provides direct evidence of the redox activity of the carbonyl groups, which is the primary mechanism for electrochemical energy storage in this class of compounds.

Raman Spectroscopy: Complementary to FTIR, in-situ Raman spectroscopy is highly sensitive to structural changes within the electrode material itself. psi.ch For this compound, Raman spectroscopy can monitor the stability of the benzene ring and the carboxylate groups during lithiation and delithiation. researchgate.netresearchgate.nettu-darmstadt.de Changes in the characteristic vibrational modes would indicate any structural degradation or phase transitions, providing crucial information on the material's cycling stability. ethz.ch

Electrochemical Impedance Spectroscopy (EIS): EIS is used to analyze the interfacial and bulk electrical properties of the electrode system. researchgate.netasme.org By applying a small AC voltage over a range of frequencies, an impedance spectrum is generated, which can be modeled to determine properties like charge-transfer resistance (Rct). For phthalate-based systems, the absorption of molecules onto the electrode surface can retard interfacial electron-transfer kinetics, leading to an increase in Rct. mdpi.com This technique is instrumental in quantifying the kinetics of electrochemical processes and understanding the formation and properties of the SEI layer, which can significantly impact battery performance. rsc.orgresearchgate.net

Mass Spectrometry for Molecular Fragmentation Pathways

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. While direct mass spectrometry data on this compound is not extensively published, the fragmentation pathways of the closely related phthalate esters and metabolites are well-documented and provide a strong basis for predicting its behavior. nih.gov

Under techniques like electrospray ionization (ESI) or electron ionization (EI), the phthalate structure breaks in characteristic ways, providing a molecular fingerprint. nih.govlibretexts.org The fragmentation of phthalates typically involves several key pathways:

Formation of the Phthalic Anhydride (B1165640) Ion: A common fragmentation route for many phthalate derivatives is the formation of a deprotonated o-phthalic anhydride ion, which produces a specific signal at a mass-to-charge ratio (m/z) of 147.0088. nih.gov

Formation of the Benzoate (B1203000) Ion: Nearly all phthalate metabolites produce a fragment ion at m/z 121.0295, which corresponds to the deprotonated benzoate ion ([C₆H₅COO]⁻). nih.gov

Characteristic Ion at m/z 149: In the mass spectra of many phthalate esters (excluding dimethyl phthalate), a base peak at m/z 149 is observed. raco.cat This ion is often attributed to the [C₈H₅O₃]⁺ fragment, formed through processes that may involve cyclization and subsequent loss of an alkyl or alkoxy group. raco.cat

Loss of Carboxylate Groups: Cleavage of the bonds adjacent to the carbonyl group can result in the loss of the carboxylate moiety. libretexts.org

These established fragmentation patterns are crucial for identifying the phthalate core structure in analytical studies.

Table 1: Characteristic Mass Spectrometry Fragments for Phthalate Derivatives

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure/Formula | Significance | Reference |

|---|---|---|---|

| 121.0295 | [C₆H₅COO]⁻ (Deprotonated Benzoate) | Common fragment for nearly all phthalate metabolites. | nih.gov |

| 147.0088 | Deprotonated o-phthalic anhydride | Specific ion for most tested phthalate metabolites. | nih.gov |

| 149 | [C₈H₅O₃]⁺ | Characteristic base peak for many phthalate esters. | raco.cat |

| 165.0193 | [M-H-R]⁻ | Observed in phthalate carboxylate metabolites. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including this compound. slideshare.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms like hydrogen (¹H), carbon (¹³C), and oxygen (¹⁷O). nih.gov

¹⁷O NMR Spectroscopy: Oxygen-17 NMR is particularly insightful for studying carboxylate-containing compounds, as it directly probes the oxygen atoms involved in bonding and intermolecular interactions. nih.govox.ac.ukmit.edu Although ¹⁷O has a low natural abundance, solid-state NMR studies can provide precise measurements of the chemical environment of the oxygen atoms. ox.ac.uknih.gov For this compound hemihydrate, solid-state ¹⁷O NMR data has been reported, yielding specific parameters that characterize the oxygen nuclei within the carboxylate groups. ox.ac.uk

Table 2: Solid-State ¹⁷O NMR Data for this compound Hemihydrate

| Parameter | Value | Unit |

|---|---|---|

| Isotropic Chemical Shift (δiso) | 272 ± 5 | ppm |

| Quadrupole Coupling Constant (Cq) | 7.6 ± 0.1 | MHz |

| Asymmetry Parameter (ηq) | 0.44 ± 0.05 | - |

Data sourced from Lemaître et al. (2004) as cited in a review on oxygen-17 solid-state NMR. ox.ac.uk

These parameters—the isotropic chemical shift, the quadrupole coupling constant, and the asymmetry parameter—provide a detailed electronic and structural signature of the carboxylate groups in the solid state, confirming the ionic nature of the lithium-oxygen bond and the local geometry around the oxygen atoms. ox.ac.ukresearchgate.net

Computational Chemistry and Theoretical Modeling of Dilithium Phthalate

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a primary computational tool for studying organometallic compounds like dilithium (B8592608) phthalate (B1215562). DFT methods are employed to calculate a wide range of molecular properties, including optimized geometry, electronic structure, and vibrational frequencies, by approximating the electron density of the system. scirp.orgresearchgate.net Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. scirp.orgscirp.org

Electronic structure calculations are fundamental to understanding the reactivity and physical properties of dilithium phthalate. arxiv.orgresearchgate.netaps.org These calculations reveal the distribution of electrons within the molecule and the nature of the chemical bonds.

The charge distribution within this compound is highly polarized due to the presence of electropositive lithium atoms and electronegative oxygen atoms. The molecular electrostatic potential (MEP) map is a valuable tool for visualizing this charge distribution. malayajournal.org In a typical MEP map, regions of negative potential, associated with high electron density, are colored red, while regions of positive potential, indicating electron deficiency, are colored blue.

A study on the related disodium (B8443419) 2-aminoterephthalate complex showed significant negative charges on the oxygen atoms, which dictates the coordination with the sodium ions. derpharmachemica.com A similar charge distribution is expected for this compound, where the lithium ions are coordinated to the carboxylate oxygen atoms.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. malayajournal.orgresearchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org

In this compound, the HOMO is expected to be primarily localized on the phthalate anion, specifically on the oxygen atoms of the carboxylate groups and the π-system of the benzene (B151609) ring. The LUMO is likely associated with the π* anti-bonding orbitals of the aromatic ring and carboxylate groups. Theoretical calculations on related aromatic carboxylates confirm this general distribution. For instance, in 2-aminoterephthalic acid, the HOMO-LUMO gap is calculated to be 3.86 eV, indicating its reactivity. scirp.org The introduction of lithium ions would influence these energy levels. DFT calculations on quinone-based cathode materials for Li-ion batteries have shown that the LUMO energy of the reactant and the HOMO energy of the lithiated product are excellent descriptors for redox potentials. mdpi.com

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | B3LYP/6-31G(d,p) | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |

| 2-Aminoterephthalic Acid (H2ATA) | B3LYP/6-311++G(d,p) | -6.21 | -2.35 | 3.86 | scirp.org |

| Diallyl Phthalate | DFT/6-311+G(d,p) | - | - | 8.326 | researchgate.net |

| Diallyl Phthalate | HF/6-311+G(d,p) | - | - | 4.522 | researchgate.net |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding in terms of localized electron-pair bonds and lone pairs. researchgate.netuba.ar It is particularly useful for quantifying the donor-acceptor interactions between the filled orbitals of one subsystem and the empty orbitals of another. In the context of this compound, NBO analysis elucidates the nature of the interaction between the lithium ions (Lewis acids) and the phthalate ligand (Lewis base).

Computational methods are extensively used to simulate vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. researchgate.netuzh.ch These simulations are invaluable for interpreting experimental spectra, assigning vibrational modes, and understanding electronic transitions. mdpi.com

Theoretical vibrational spectra are typically calculated from the second derivatives of the energy with respect to the atomic displacements. rasayanjournal.co.in The resulting harmonic frequencies often systematically overestimate experimental values, so they are commonly scaled by an empirical factor to improve agreement. scirp.org Electronic spectra are simulated using Time-Dependent DFT (TD-DFT), which calculates the vertical excitation energies from the ground state to various excited states. scirp.orgresearchgate.net

The comparison between simulated and experimental spectra serves as a critical validation of the computational model. derpharmachemica.com For vibrational spectra, a good agreement in the peak positions (wavenumbers) and relative intensities helps to confirm the calculated molecular structure and provides a basis for the definitive assignment of vibrational modes. For instance, a study on various phthalic acid esters (PAEs) used DFT to calculate Raman spectra, and the comparison with experimental data helped to verify the accuracy of different computational methods and basis sets. nih.gov Similarly, the IR spectra of dimethyl phthalate have been compared with theoretical calculations to understand its interaction with hematite (B75146) surfaces. researchgate.net

For electronic spectra, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π→π* or n→π*). A study on dibutyl phthalate (DBP) and dioctyl phthalate (DOP) showed that TD-DFT calculations could accurately reproduce the experimental UV-Vis absorption spectra, correctly identifying the transitions responsible for the observed bands. researchgate.net

Vibrational and Electronic Spectra Simulation

Basis Set and Exchange-Correlation Functional Optimization for Phthalates

In the realm of computational chemistry, the accuracy of theoretical predictions is fundamentally dependent on the choice of the basis set and the exchange-correlation (XC) functional within Density Functional Theory (DFT). wikipedia.org A basis set is a collection of mathematical functions used to construct molecular orbitals. wikipedia.orgreddit.com For phthalate systems, a common and effective choice is the Pople-style basis set, such as 6-311++G(d,p). researchgate.netscirp.orgscirp.org This notation indicates a triple-zeta valence basis set, augmented with diffuse functions (++) on heavy and hydrogen atoms to accurately describe anions and weak interactions, and polarization functions (d,p) to allow for non-spherical electron density distribution, which is essential for modeling chemical bonds. wikipedia.orgresearchgate.net While more computationally expensive basis sets like Dunning's correlation-consistent sets (e.g., aug-cc-pVDZ) exist, the 6-311++G(d,p) set often provides a good balance of accuracy and computational cost for molecules of this type. researchgate.net

The exchange-correlation functional accounts for the complex quantum mechanical effects of electron exchange and correlation. The B3LYP hybrid functional is overwhelmingly popular for organic and organometallic systems, including phthalates. reddit.comresearchgate.net B3LYP combines the strengths of Hartree-Fock theory with local and non-local density approximations, providing robust predictions for molecular geometries, reaction energies, and spectroscopic properties. reddit.comchemrxiv.org Studies on related compounds like sodium 2-aminoterephthalate have successfully employed the B3LYP functional with the 6-311++G(d,p) basis set, demonstrating the suitability of this level of theory for capturing the electronic structure of metalated phthalate derivatives. scirp.orgscirp.org The choice of functional is critical, as simpler approximations like the Local Density Approximation (LDA) are better suited for solid-state systems, while B3LYP excels for molecular properties. reddit.com

Thermodynamic and Kinetic Studies

Theoretical models are instrumental in determining the thermodynamic stability and kinetic behavior of this compound.

Computational methods allow for the precise calculation of key thermodynamic state functions that govern the stability of a compound. The binding energy (ΔE), enthalpy (ΔH), and Gibbs free energy (ΔG) are critical indicators of thermodynamic stability. libretexts.orgresearchgate.netmdpi.com For instance, in a study of analogous sodium aminoterephthalates, DFT calculations were used to determine these values. scirp.org A negative Gibbs free energy of formation indicates that a compound is thermodynamically stable. scirp.org The calculations for disodium 2-aminoterephthalate, a structurally similar compound, revealed significant negative values for binding energy, enthalpy, and Gibbs free energy, confirming its stability. scirp.orgresearchgate.net Similar calculations for this compound are essential to understand its formation favorability and stability, particularly in the context of its use as an anode material where such thermodynamic properties are key. researchgate.net

Below is a table of calculated thermodynamic parameters for related sodium aminoterephthalate complexes, illustrating the type of data generated in such studies.

| Compound Name | Binding Energy (ΔE) (kJ/mol) | Enthalpy (ΔH) (kJ/mol) | Gibbs Free Energy (ΔG) (kJ/mol) |

| Disodium 2-aminoterephthalate (Na₂ATA) | -694.94 | -543.44 | -407.46 |

| Trisodium 2-aminoterephthalate (Na₃ATA) | -543.44 | - | - |

| Tetrasodium 2-aminoterephthalate (Na₄ATA) | -407.46 | - | - |

| Data sourced from a DFT study on sodium aminoterephthalates, which serve as an analogue for this compound. scirp.orgresearchgate.net |

Proton Affinity (PA) and Ionization Energy (IE) are fundamental properties that describe a molecule's reactivity. chemrxiv.org PA is the negative of the enthalpy change for the gas-phase protonation of a molecule, indicating its basicity. nih.gov IE is the energy required to remove an electron, indicating its susceptibility to oxidation. DFT calculations are widely used to compute these values. researchgate.netchemrxiv.org For phthalates, the protonation site is typically a carbonyl oxygen atom. nih.gov The IE and PA values are crucial for understanding the behavior of this compound in environments such as mass spectrometry or in electrochemical reactions where proton or electron transfer can occur. chemrxiv.orgcoventry.ac.uk For example, a high proton affinity suggests that proton transfer from reagent ions like H₃O⁺ is a facile process. coventry.ac.uk Studies on various phthalate esters show they have high proton affinities, making them susceptible to proton transfer reactions. researchgate.net

The following table presents calculated proton affinities for related compounds.

| Compound | Calculated Proton Affinity (kJ/mol) |

| Phthalic Acid | 909 |

| Data sourced from computational studies on phthalic acid and its esters. coventry.ac.uk |

Theoretical chemistry can predict the rate constants of chemical reactions, including the ion-molecule reactions relevant to mass spectrometry and atmospheric chemistry. researchgate.netdss.go.th For phthalates, computational models can determine the kinetics of their reactions with various ions. researchgate.net Assuming a first-order reaction, the activation energy for the thermal decomposition of various dialkyl phthalates has been determined experimentally, with values ranging from 22.4 to 45.0 kcal/mol. researchgate.net Computational methods, such as transition state theory combined with DFT calculations of the potential energy surface, can be used to model these decomposition pathways and calculate reaction rate constants from first principles. hanfordvapors.com These calculations are vital for predicting the fragmentation patterns of this compound in mass spectrometry and its degradation pathways under various conditions. researchgate.nethanfordvapors.com

Proton Affinity and Ionization Energy Assessments

Quantum Chemical Descriptors and Reactivity Analysis

A range of quantum chemical descriptors derived from DFT calculations can be used to analyze and predict the reactivity of this compound. nih.gov These include the energies of the Highest Occupied Molecular Orbital (E(HOMO)) and the Lowest Unoccupied Molecular Orbital (E(LUMO)), the HOMO-LUMO energy gap (ΔE_gap), electronegativity (χ), chemical potential (μ), and chemical hardness (η). scirp.orgnih.gov

The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. A small HOMO-LUMO gap generally implies higher chemical reactivity. scirp.org These descriptors provide a quantitative basis for understanding the molecule's electronic behavior and are instrumental in quantitative structure-activity relationship (QSAR) studies. nih.gov For instance, analysis of sodium aminoterephthalates showed that the HOMO-LUMO gap and electronegativity varied with the number of sodium atoms, indicating changes in reactivity. scirp.org

A table of representative quantum chemical descriptors for a related compound is shown below.

| Compound Name | E(HOMO) (eV) | E(LUMO) (eV) | HOMO-LUMO Gap (ΔE_gap) (eV) | Electronegativity (χ) (eV) |

| 2-aminoterephthalic acid | -6.04 | -2.18 | 3.86 | 4.11 |

| Disodium 2-aminoterephthalate | -5.01 | -0.63 | 4.38 | 2.82 |

| Data based on DFT calculations for 2-aminoterephthalic acid and its disodium salt. scirp.org |

Theoretical Approaches for Solvent Effects Modeling (e.g., Polarizable Continuum Model)

The properties and reactivity of a molecule can be significantly altered by its solvent environment. ucdavis.eduresearchgate.net The Polarizable Continuum Model (PCM) is a powerful and widely used computational method to account for these solvent effects. chemrxiv.orgnih.gov In PCM, the solvent is treated as a continuous, polarizable dielectric medium rather than as individual molecules. The solute molecule is placed within a cavity in this continuum, and the electrostatic interactions between the solute's charge distribution and the polarized dielectric are calculated self-consistently. chemrxiv.org

This approach is invaluable for modeling this compound in solution, which is relevant to its synthesis, characterization (e.g., by NMR), and application in liquid-electrolyte batteries. diva-portal.org PCM can predict changes in molecular geometry, thermodynamic stability, and spectroscopic properties upon solvation. nih.gov More advanced models can combine PCM for the bulk solvent with an explicit, quantum mechanical description of the first solvation shell to capture specific interactions like hydrogen bonding, providing a more accurate picture of the solvated molecule. nih.gov The application of PCM is crucial for bridging the gap between gas-phase theoretical calculations and real-world experimental conditions in solution. ucdavis.eduresearchgate.net

Advanced Applications and Electrochemical Research of Dilithium Phthalate

Dilithium (B8592608) Phthalate (B1215562) as Anode Active Material in Lithium-Ion Batteries (LIBs)

Organic redox-active materials are increasingly being investigated for lithium-ion storage due to their structural diversity and the ability to be fine-tuned for specific properties. researchgate.net While much of the research has historically focused on benzene (B151609) para-substitution type organic materials, the ortho-substitution type, such as dilithium phthalate (Li2PA), has demonstrated unique and promising characteristics. researchgate.netresearchgate.net Despite initial beliefs that the close proximity of functional groups in ortho-substituted molecules would hinder full reactivity and that their conjugated structure would be less stable than their para-counterparts, research has shown that Li2PA can function effectively as an anode active material. researchgate.netresearchgate.net

The use of carboxylates as negative electrode materials is particularly interesting due to their generally low electrochemical potential, relatively low solubility in common carbonate-based electrolytes, ease of preparation, and good gravimetric capacity. diva-portal.org However, they are not without their challenges, including low electronic conductivity, which necessitates the use of a significant amount of conductive additives in the electrode formulation. diva-portal.org

Electrochemical Performance Characterization

The evaluation of this compound's performance as an anode material involves a suite of electrochemical characterization techniques. These studies are crucial for understanding its viability in practical battery applications.

This compound has demonstrated a remarkably high specific capacity. researchgate.net When tested as an anode material, Li2PA has been reported to exhibit an excess capacity, reaching a four-electron reaction. researchgate.netresearchgate.net It has achieved a high specific capacity of 674 mAh g⁻¹ at a current density of 60 mA g⁻¹. researchgate.netresearchgate.net This high capacity is a significant finding, suggesting a more complex energy storage mechanism than initially anticipated.

In terms of cycling stability, Li2PA has shown promising results. After 125 cycles at 60 mA g⁻¹, it retained 91.7% of its initial capacity over a four-month testing period. researchgate.netresearchgate.net This level of stability is a critical factor for the longevity of lithium-ion batteries.

Table 1: Specific Capacity and Cycling Stability of this compound Anode

| Parameter | Value | Conditions |

|---|---|---|

| Specific Capacity | 674 mAh g⁻¹ | 60 mA g⁻¹ |

The ability of an electrode to maintain its capacity at high charge and discharge rates is a key performance metric. This compound has demonstrated a noteworthy rate capability. researchgate.netresearchgate.net It can hold a specific capacity of 110 mAh g⁻¹ even at a high current density of 4000 mA g⁻¹. researchgate.netresearchgate.net This indicates that the material can handle rapid charging and discharging, which is essential for high-power applications.

Table 2: Rate Capability of this compound Anode

| Current Density (mA g⁻¹) | Specific Capacity (mAh g⁻¹) |

|---|---|

| 60 | 674 |

Galvanostatic cycling is a fundamental technique used to evaluate the charge-discharge characteristics and cycle life of battery materials. researchgate.netnih.gov For this compound, these studies have confirmed its high specific capacity and good cycling stability, as detailed in the sections above. researchgate.netresearchgate.net

Cyclic voltammetry (CV) is employed to investigate the redox processes occurring at the electrode-electrolyte interface. researchgate.netresearchgate.net In the case of this compound, CV studies help to elucidate the electrochemical reactions that contribute to its capacity. The technique reveals the potentials at which lithium insertion and extraction occur, providing insights into the thermodynamics of the system. diva-portal.org Studies on related carboxylate anodes have shown that the main reduction peak is often followed by a shoulder, indicating multiple lithiation steps. diva-portal.org The relatively low potentials observed for these processes confirm their suitability for use as anode materials. diva-portal.org

Rate Capability Investigations

Lithium Ion Storage Mechanism Elucidation

Understanding how this compound stores lithium ions is crucial for optimizing its performance and designing new materials. Research indicates a complex mechanism that goes beyond a simple reaction at the carboxyl groups.

The ortho-positioning of the carboxylate groups in this compound plays a critical role in its electrochemical behavior. researchgate.netresearchgate.net It was discovered that not only can the two adjacent conjugated carbonyls fully react, but the rearranged benzene ring can also accept two additional Li⁺ ions. researchgate.netresearchgate.net This four-electron reaction is the reason for the observed excess capacity. researchgate.netresearchgate.net This finding challenges the initial assumption that steric hindrance in ortho-substituted compounds would limit their reactivity and opens up new possibilities for designing high-capacity organic anode materials. researchgate.netresearchgate.net

Benzene Ring Rearrangement and Lithium Ion Acceptance

A remarkable characteristic of this compound (Li2PA) when used as an anode material is its ability to undergo a four-electron reaction, leading to an exceptionally high specific capacity. researchgate.netresearchgate.net This process involves not only the expected redox activity of the two adjacent conjugated carbonyl groups but also an unexpected participation of the benzene ring itself. researchgate.netresearchgate.net Investigations have revealed that during the electrochemical process, the benzene ring rearranges, enabling it to accept two additional lithium ions. researchgate.netresearchgate.net This unique lithium storage mechanism contributes to a significant excess capacity. researchgate.net

As an anode, this compound has demonstrated a high specific capacity of 674 mAh g⁻¹ at a current density of 60 mA g⁻¹. researchgate.netresearchgate.net Furthermore, it exhibits excellent cycling stability, with a capacity retention of 91.7% after 125 cycles. researchgate.netresearchgate.net The material also shows strong high-rate capability, maintaining a specific capacity of 110 mAh g⁻¹ at a high current density of 4000 mA g⁻¹. researchgate.netresearchgate.net This research highlights the potential of ortho-substitution type organic materials, which were previously thought to be less stable and reactive, opening new avenues for organic anode development. researchgate.net

Table 1: Electrochemical Performance of this compound (Li2PA) Anode

| Parameter | Value | Current Density | Citations |

|---|---|---|---|

| Specific Capacity | 674 mAh g⁻¹ | 60 mA g⁻¹ | researchgate.netresearchgate.net |

| Capacity Retention | 91.7% after 125 cycles | 60 mA g⁻¹ | researchgate.netresearchgate.net |

| High-Rate Capacity | 110 mAh g⁻¹ | 4000 mA g⁻¹ | researchgate.netresearchgate.net |

Influence of Polymorphism on Electrochemical Potential and Process

The electrochemical performance of organic electrode materials is not solely dependent on their molecular structure but is also significantly influenced by their crystal packing, or polymorphism. mdpi.comresearchgate.net Different polymorphs of the same compound can exhibit varied electrochemical behaviors. mdpi.com

In a study on a related compound, dilithium (2,3-dilithium-oxy)-terephthalate, a new polymorph (referred to as the β-phase) was synthesized. mdpi.com This β-phase was found to operate at a reversible potential of 3.1 V versus Li+/Li. mdpi.comresearchgate.net This represents a positive potential shift of +250 mV compared to the previously reported α-phase, which operated at 2.85 V vs. Li+/Li. mdpi.com The electrochemical process of the β-phase is characterized by a distinct, flat voltage plateau, indicative of a biphasic (two-phase) transition, similar to well-known inorganic materials like LiFePO₄. mdpi.com However, this process in the β-phase was hindered by a large polarization (a potential difference of about 120 mV between charge and discharge), which limited the recovered capacity during cycling. mdpi.comresearchgate.net This research underscores how crystal chemistry and the isolation of specific polymorphs can be a critical strategy for tuning the redox potential of organic electrode materials. mdpi.com

Table 2: Comparison of Electrochemical Properties of Li₄-o-DHT Polymorphs

| Property | α-Phase | β-Phase | Citations |

|---|---|---|---|

| Average Potential | 2.85 V vs. Li⁺/Li | 3.1 V vs. Li⁺/Li | mdpi.com |

| Potential Shift | - | +250 mV (relative to α-phase) | mdpi.comresearchgate.net |

| Electrochemical Process | Succession of plateaus/solid-solution | Biphasic transition with flat plateau | mdpi.com |

| Polarization (ΔE) | Not specified | ~120 mV | mdpi.com |

Interfacial Phenomena and Stability in Battery Systems

The stability and performance of battery systems are critically dependent on the phenomena occurring at the interface between the electrode and the electrolyte. rsc.org

Solid-Electrolyte Interphase (SEI) Layer Formation and Stability

During the initial charging cycles of a lithium-ion battery, the electrolyte decomposes at the surface of the negative electrode, forming a passivation layer known as the solid-electrolyte interphase (SEI). ossila.comdiva-portal.org This SEI layer is crucial for the long-term stability of the battery, as it prevents further electrolyte degradation while allowing the passage of lithium ions. rsc.orgossila.com The formation of a stable SEI is essential for achieving high coulombic efficiency and a long cycle life. acs.org The SEI is a complex, heterogeneous structure, typically 10-50 nm thick, composed of both inorganic and organic products from electrolyte reduction. ossila.comdiva-portal.org Its specific composition and morphology depend on the electrode material, electrolyte components (solvents, salts, and additives), and cycling conditions. ossila.com The formation process is often sequential, with inorganic components potentially forming first, followed by organic species. nih.gov

Application as Separator Coating for Enhanced Anode Stability

Beyond its use as an active anode material, lithium phthalate has been investigated as a functional coating for battery separators to enhance the stability of lithium metal anodes. researchgate.net Modifying the surface of a standard polypropylene (B1209903) separator with a lithium phthalate coating is an effective strategy to address challenges like the uncontrolled growth of lithium dendrites. researchgate.netnih.gov These coatings can help homogenize the flux of lithium ions and create a more stable interface with the lithium metal anode. researchgate.netnih.gov This leads to dendrite-free lithium deposition and reduces the risk of internal short circuits, thereby improving the safety and cycling stability of lithium metal batteries. researchgate.netbatterypowertips.com Ceramic and polymer coatings are common strategies to improve the thermal and mechanical stability of separators. nih.govbatterypowertips.com

Coordination Chemistry and Complexation Studies of Lithium with Carboxylates

The coordination chemistry of the lithium ion with carboxylate ligands is fundamental to understanding the structure and properties of materials like this compound. Lithium ions (Li⁺) typically form coordination complexes with the carboxylate groups (-COO⁻) of organic ligands. The bonding is primarily ionic between the positive lithium ion and the negative oxygen atoms of the carboxylate.

Table 3: Coordination Characteristics of Lithium in Carboxylate Complexes

| Feature | Description | Examples | Citations |

|---|---|---|---|

| Coordination Number | Typically 4 to 6 | Tetrahedral, Octahedral, Trigonal Bipyramidal | nih.gov |

| Bonding Type | Ionic coordination between Li⁺ and carboxylate oxygen atoms | Li-O bonds | |

| Ligand Function | Carboxylate groups often act as bridging ligands | μ₂-bridging, μ₅-bridging, μ₆-bridging | mdpi.comnih.gov |

| Structural Motifs | Formation of coordination polymers | 1D chains, 2D layers, 3D frameworks | mdpi.comresearchgate.netresearchgate.net |

| Co-ligands | Water molecules are frequently part of the coordination sphere | [Li₃(BTC)(H₂O)₆], [Li(H₂BTC)(H₂O)] | mdpi.com |

Investigation of Lithium Carboxylate Complex Structures

Research into a solvated form of this compound, specifically Poly[aquabis(μ-benzene-1,2-dicarboxylato)ethanoltetralithium], reveals a complex and fascinating structure. researchgate.net In the crystal structure of this compound, with the formula [Li4(C8H4O4)2(C2H5OH)(H2O)]n, there are four unique lithium centers, each coordinated by four oxygen atoms. researchgate.net The benzene-1,2-dicarboxylate (phthalate) groups function as bidentate-bridging ligands, linking the lithium centers to form a two-dimensional coordination polymer network. researchgate.net

The coordination geometry around the four distinct lithium ions is a distorted tetrahedron. researchgate.net The Li-O bond lengths in this structure range from 1.901 Å to 2.009 Å. researchgate.net The coordination of the lithium centers through these bridging phthalate groups results in the formation of various Li_nO_n ring structures (where n=4, 6, and 8) within the two-dimensional network. researchgate.net

This polymeric nature is a common feature in lithium carboxylate complexes. researchgate.net The carboxylate groups often bridge metal centers to create one-, two-, or three-dimensional structures. researchgate.netresearchgate.net The coordination environment of the lithium ion in such complexes is typically tetrahedral or, in some cases, a distorted trigonal-bipyramidal or square-pyramidal geometry. researchgate.netnih.gov The presence of solvent molecules, such as water or ethanol (B145695) as seen in the this compound solvate, is also common and plays a significant role in stabilizing the crystal lattice through hydrogen bonding. researchgate.netmdpi.com

The mode of carboxylate coordination can be confirmed using techniques like IR spectroscopy. A significant difference (over 200 cm⁻¹) between the asymmetric (ν_as) and symmetric (ν_sym) stretching vibrations of the COO⁻ group indicates a bridging coordination mode where the oxygen atoms are not equivalent. mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Not specified in abstract |

| Independent Li⁺ Centers | 4 |

| Li⁺ Coordination Geometry | Distorted Tetrahedral |

| Li-O Bond Length Range | 1.901 Å - 2.009 Å |

| Ligand Function | Bidentate-Bridging |

| Overall Structure | Two-dimensional coordination polymer |

Factors Influencing Lithium Ion Dissociation in Carboxylate-Type Systems

The efficiency of lithium-ion (Li⁺) dissociation from the carboxylate anion is a critical factor determining the ionic conductivity of an electrolyte system. Several interconnected factors govern this process. The properties of the solvent, the structure of the lithium salt itself, and the presence of additives all play a role. rsc.orgresearchgate.net

Key factors influencing Li⁺ dissociation include:

Solvent Dielectric Constant : Solvents with a high dielectric constant are generally more effective at dissolving lithium salts and separating the Li⁺ cation from its counter-ion, thereby promoting dissociation. rsc.org

Anion Size and Charge Delocalization : The structure of the anion has a direct impact on dissociation. Salts with large anions are expected to have lower lattice energy, which facilitates the separation of the ion pair. researchgate.net When the negative charge is delocalized over a larger area of the anion, the electrostatic attraction to the Li⁺ ion is weakened, promoting easier dissociation.

Temperature : Higher temperatures increase the thermal energy of the system, which helps to overcome the lattice energy of the salt and promotes the dissociation of Li⁺ ions. acs.org

In essence, designing an effective electrolyte involves a careful balance. The solvent system must be capable of readily dissolving the lithium carboxylate salt, but the resulting solvated Li⁺ ions must also be able to easily shed their solvent shell at the electrode surface to participate in the electrochemical reaction. rsc.org

Interaction with Ionic Liquids and Polymer Electrolytes for Enhanced Conduction

To overcome the limitations of liquid electrolytes, solid polymer electrolytes (SPEs) and gel polymer electrolytes (GPEs) incorporating lithium salts like this compound are areas of intense research. The goal is to create a solid-state ion conductor with high ionic conductivity, good mechanical strength, and enhanced safety. rsc.orgresearchgate.net The interaction of the lithium salt with the polymer matrix and often an ionic liquid (IL) is key to performance.

In a typical polymer electrolyte system, ionic conduction occurs predominantly in the amorphous regions of the polymer matrix. researchgate.netuminho.pt The segmental motion of the polymer chains facilitates the movement of ions. acs.orguminho.pt Therefore, a primary strategy for enhancing conductivity is to increase the amorphous content of the polymer.

The addition of ionic liquids to a polymer-lithium salt matrix can significantly enhance performance in several ways:

Reduced Polymer Crystallinity : ILs can act as plasticizers, disrupting the regular packing of polymer chains and reducing the crystalline phase. uminho.pt This increases the volume of the amorphous phase, which is responsible for the ionic conduction process. uminho.ptchinesechemsoc.org

Improved Salt Dissociation : The polar nature of many ionic liquids can aid in the dissociation of the lithium salt, freeing up more Li⁺ ions to contribute to conduction. chinesechemsoc.org

For a salt like this compound, the large phthalate anion can also contribute to disrupting the crystallization of the polymer host (e.g., Poly(ethylene oxide) or PEO), which can further enhance the amorphous phase and create more pathways for ion transport. researchgate.net The combination of a polymer host, a lithium carboxylate salt, and an ionic liquid can create a synergistic system where the polymer provides mechanical support while the IL and the salt's properties work together to create an environment with high concentrations of mobile Li⁺ ions, leading to enhanced conductivity, often targeting values greater than 10⁻⁴ to 10⁻³ S/cm. acs.orguminho.pt

Potential in Nonlinear Optical (NLO) Applications

Phthalate-based compounds have attracted significant interest for their potential in nonlinear optical (NLO) applications, which are essential for technologies like optical switching, frequency conversion, and optical limiting. researchgate.netscirp.org Materials with strong third-order NLO properties are particularly sought after. While direct NLO studies on this compound are not widely reported, research on closely related lithium-containing phthalate single crystals strongly suggests its potential in this field.

The NLO properties of organic molecules often arise from delocalized π-electron systems, which can exhibit a large and rapid nonlinear response to an applied optical field. researchgate.net The benzene ring in the phthalate anion provides such a system. The investigation of compounds like Lithium Sodium Acid Phthalate (LiNaP) and Lithium Hydrogen Phthalate Dihydrate (LHP·2H₂O) provides valuable insight. scirp.orgresearchgate.net

Z-scan analysis is a standard technique used to measure third-order NLO properties, specifically the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). From these values, the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can be determined. Studies on these related compounds have yielded promising results:

Lithium Sodium Acid Phthalate (LiNaP) was found to exhibit a negative nonlinear refractive index (a self-defocusing effect) and possesses a significant third-order nonlinear susceptibility. scirp.org

Lithium Hydrogen Phthalate Dihydrate (LHP·2H₂O) also demonstrated strong third-order NLO properties. researchgate.net

The observed negative nonlinearity (self-defocusing) in these materials is often attributed to thermal effects. scirp.org Given that this compound shares the core phthalate structure with its delocalized π-electrons, it is a promising candidate for similar NLO applications. Further synthesis of high-quality single crystals of this compound and their characterization via Z-scan and other NLO techniques are warranted to fully evaluate its capabilities.

| Compound | Nonlinear Refractive Index (n₂) (cm²/W) | Nonlinear Absorption Coefficient (β) (cm/W) | Reference |

|---|---|---|---|

| Lithium Sodium Acid Phthalate (LiNaP) | 6.6612 × 10⁻¹¹ | 9.1115 × 10⁻³ | scirp.org |

| Lithium Hydrogen Phthalate Dihydrate (LHP·2H₂O) | 4.631 × 10⁻¹¹ | 2.1897 × 10⁻⁶ | researchgate.net |

Q & A

Q. What experimental design principles are critical for replicating CRYSTALS-Dilithium implementations in academic studies?

Researchers must adhere to NIST specifications for parameter selection (e.g., security levels 2, 3, 5) and document all algorithmic steps, including polynomial sampling, matrix-vector multiplication, and rejection thresholds. Experimental protocols should include rigorous testing on target platforms (e.g., ARM Cortex-M4) to validate timing leakage resistance using tools like dudect . Reproducibility requires full disclosure of code optimizations and hardware configurations .

Q. How does the lattice-based security framework of CRYSTALS-Dilithium guide parameter selection in post-quantum experiments?

The security relies on the Module-LWE and Module-SIS problems, which dictate the dimensions of polynomial matrices and vectors. For example, Dilithium-3 uses a ring dimension and modulus to achieve 128-bit security. Researchers must align parameter choices with NIST standardization documents to ensure consistency in hardness assumptions .

Q. What are the foundational differences between deterministic and randomized versions of CRYSTALS-Dilithium, and how do they impact experimental setups?

Randomized Dilithium introduces probabilistic sampling during signing to mitigate side-channel attacks, while deterministic versions use fixed nonces. Researchers must compare their computational efficiency (e.g., signature generation time) and resistance to physical attacks like power analysis in controlled environments .

Advanced Research Questions

Q. What methodologies are effective in detecting and mitigating side-channel leakage in CRYSTALS-Dilithium's secret key unpacking process?

Correlation Power Analysis (CPA) and Simple Power Analysis (SPA) can exploit leakage during polynomial coefficient unpacking. Countermeasures include:

- Masking gadgets : Applying arithmetic masking to sensitive operations like decomposition and bound checks .

- Sensitivity analysis : Classifying intermediate computations by their vulnerability to physical attacks and isolating critical operations . Benchmarks on FPGA implementations reveal that masked gadgets increase computation time by 15–30% but reduce key recovery risks .

Q. How can batch matrix multiplication algorithms optimize polynomial operations in CRYSTALS-Dilithium?

Batch algorithms convert matrix-vector multiplications into matrix-matrix operations, reducing overhead in multi-signature scenarios. For example, Strassen-like algorithms reduce multiplicative complexity from to for large . However, error propagation must be analyzed, as aggressive batching can amplify rounding inaccuracies during rejection sampling .

Q. What sensitivity analysis frameworks are recommended for assessing the physical security of CRYSTALS-Dilithium implementations?

A tiered sensitivity framework categorizes operations into:

Q. How do timing-based side-channel attacks impact CRYSTALS-Dilithium's EUF-CMA security, and what validation methods ensure leakage-free implementations?

Timing leaks in rejection sampling or conditional branches can reveal secret-dependent branches. Mitigation involves:

Q. What are the comparative advantages of randomized Dilithium signatures in side-channel protected environments?

Randomized versions reduce attack surface by avoiding fixed nonces, which are vulnerable to differential power analysis. Benchmarks show a 20% speed improvement over deterministic variants when masking is applied, as probabilistic operations enable parallelizable gadget-based countermeasures .

Q. How can researchers integrate improved masked gadgets into CRYSTALS-Dilithium's existing workflows without compromising NIST compliance?

Modified gadgets for bound checks and decomposition must align with NIST’s functional requirements. For example:

Q. What metrics are essential for cross-platform performance evaluation of CRYSTALS-Dilithium?

Key metrics include:

- Clock cycles per signature : Critical for embedded systems (e.g., 1.2M cycles for Dilithium-3 on Cortex-M4) .

- Memory footprint : RAM/ROM usage for key storage and polynomial buffers.

- Side-channel resistance : Quantified via Signal-to-Noise Ratio (SNR) in power traces .

Comparative studies should use standardized benchmarks across hardware platforms (FPGA, ASIC, microcontrollers) .

Notes

- Data Contradictions : Some evidence conflicts on the efficiency of masking; e.g., evidence 14 reports 15–30% overhead, while evidence 5 suggests higher costs for complex gadgets. Researchers must contextualize these based on target security levels.

- Methodological Gaps : Limited data exists on long-term stability of masked implementations under varying environmental conditions (e.g., temperature fluctuations).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.